

Spectroscopic Analysis of 4,4'-Dimethoxybiphenyl: A Technical Guide

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Compound of Interest		
Compound Name:	Dimethoxy di-p-cresol	
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Introduction

The unequivocal identification and characterization of molecular structures are fundamental to research in chemistry and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about a molecule's atomic arrangement, functional groups, and overall mass. This guide provides an in-depth look at the spectroscopic data for 4,4'-dimethoxybiphenyl, a representative dimethoxy-diaryl compound. The data and protocols herein serve as a valuable resource for scientists engaged in the synthesis and analysis of related molecular structures. 4,4'-dimethoxybiphenyl has been synthesized and characterized using various spectroscopic methods, including FT-IR, 1H & 13C NMR, and single-crystal X-ray diffraction[1][2].

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass Spectrometric analysis of 4,4'-dimethoxybiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 4,4'-Dimethoxybiphenyl



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.49	d	8.8	4H	Ar-H (ortho to OCH₃)
6.95	d	8.8	4H	Ar-H (meta to OCH₃)
3.85	S	-	6H	-ОСН₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: 13C NMR Data for 4,4'-Dimethoxybiphenyl[3]

Chemical Shift (δ) ppm	Assignment
158.7	C-OCH₃
133.2	Ar-C (ipso)
127.7	Ar-CH (ortho to OCH₃)
114.2	Ar-CH (meta to OCH₃)
55.4	-OCH₃

Solvent: CDCl₃, Frequency: 75 MHz[3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4,4'-Dimethoxybiphenyl



Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2850	Medium	C-H stretch (aromatic and methyl)
1608	Strong	C=C stretch (aromatic ring)
1500	Strong	C=C stretch (aromatic ring)
1245	Strong	C-O-C stretch (asymmetric)
1035	Strong	C-O-C stretch (symmetric)
825	Strong	C-H bend (para-disubstituted ring)

Sample Preparation: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4,4'-Dimethoxybiphenyl

m/z	Relative Intensity (%)	Assignment
214	100	[M] ⁺ (Molecular Ion)
199	60	[M - CH ₃] ⁺
171	30	[M - CH ₃ - CO] ⁺
156	15	[M - 2CH ₃ - CO] ⁺
139	25	[C11H7]+

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol



- Sample Preparation: A sample of approximately 5-10 mg of 4,4'-dimethoxybiphenyl is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer[4].
- ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.
- ¹³C NMR Acquisition: The ¹³C spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.23 ppm for ¹³C NMR[4].

Infrared (IR) Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a common technique for solid samples[5].

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.
- Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.
- Sample Analysis: A small amount of solid 4,4'-dimethoxybiphenyl is placed directly onto the ATR crystal. A pressure arm is applied to ensure good contact between the sample and the crystal surface[5].
- Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
 Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).



Mass Spectrometry Protocol

Electron Ionization (EI) is a standard method for volatile and thermally stable compounds[6][7].

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized by heating in a high vacuum environment[6].
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]+), and to fragment in a reproducible manner[7][8].
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The mass spectrum is plotted as relative intensity versus m/z, with the most abundant ion (the base peak) assigned a relative intensity of 100%.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic experiments.



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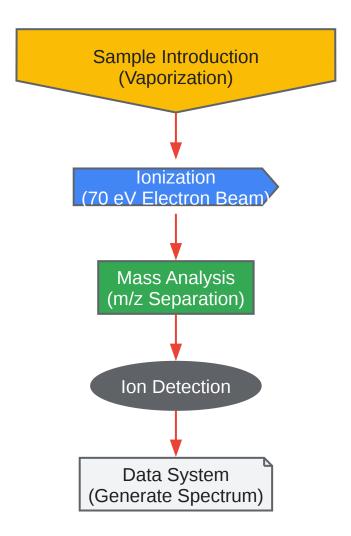
Caption: Workflow for NMR Spectroscopic Analysis.





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Caption: Workflow for FT-IR Spectroscopic Analysis via ATR.



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Caption: Workflow for Electron Ionization Mass Spectrometry.



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